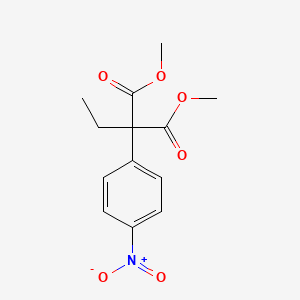

Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate

Overview

Description

Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate is a malonate diester derivative featuring an ethyl group and a 4-nitrophenyl substituent on the central carbon. Malonate esters are pivotal intermediates in organic synthesis due to their bifunctional reactivity, enabling applications in cyclization, alkylation, and conjugate addition reactions. The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions and cycloadditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate can be synthesized through a multi-step process involving the reaction of malonic acid derivatives with nitrobenzene derivatives. One common method involves the alkylation of dimethyl malonate with ethyl bromide in the presence of a base, followed by nitration of the resulting product . The reaction conditions typically include the use of solvents such as ethanol or acetone and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is usually achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Hydrochloric acid or sodium hydroxide.

Alkylation: Alkyl halides, sodium ethoxide.

Major Products

Reduction: 2-ethyl-2-(4-aminophenyl)malonate.

Hydrolysis: 2-ethyl-2-(4-nitrophenyl)malonic acid.

Alkylation: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Used as an intermediate in the synthesis of complex organic molecules.

- Functions as a building block for various chemical transformations.

-

Pharmaceutical Research :

- Investigated for potential drug development targeting specific enzymes or receptors.

- Explored as a precursor for synthesizing bioactive compounds.

-

Material Science :

- Utilized in developing new materials with specific properties, such as polymers and coatings.

-

Biological Research :

- Studied for its biochemical probing capabilities and interactions with biological targets.

Synthesis Pathways

Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate can be synthesized through several methods:

- Alkylation Reaction : Involves the alkylation of dimethyl malonate with an appropriate alkyl halide under basic conditions.

- Diels-Alder Reaction : This method is employed to create derivatives with enhanced biological activity.

Common Synthetic Routes

| Method | Description |

|---|---|

| Alkylation | Alkylation of dimethyl malonate using alkyl halides in the presence of a base. |

| Diels-Alder | A cycloaddition reaction to form cyclic compounds. |

This compound exhibits notable biological activities, including:

- Anticancer Properties :

- Compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Example: IC50 values against MCF7 (breast cancer) were found to be around 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15 |

| This compound | A549 | 20 |

| This compound | HeLa | 25 |

- Antimicrobial Activity :

- Exhibits broad-spectrum antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial drug development.

Synthesis and Evaluation of Nitrophenyl Derivatives

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. Notable findings include:

- Cytotoxicity Tests : Studies have demonstrated significant anticancer activity against various cell lines.

- Molecular Docking Studies : Investigations into the interaction of synthesized derivatives with target proteins have shown promising results in drug design.

Mechanism of Action

The mechanism of action of Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to carboxylic acids, which can interact with enzymes and other proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks. In contrast, chloro substituents (e.g., in ) increase lipophilicity but reduce electrophilicity compared to nitro groups. Aromatic Substitution Patterns: Ortho-nitro groups (e.g., 2-nitrophenyl in ) disrupt conjugation compared to para-substituted analogs, altering electronic properties and reactivity.

Physicochemical Properties

- Solubility : Nitro-substituted derivatives (e.g., ) exhibit lower solubility in polar solvents compared to methoxy-substituted analogs (e.g., ).

Biological Activity

Dimethyl 2-ethyl-2-(4-nitrophenyl)malonate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which enhances its reactivity and biological activity. The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₆ |

| Molecular Weight | 242.25 g/mol |

| CAS Number | 4033-88-9 |

| Polar Surface Area | 98.42 Ų |

The nitro group is known for its electron-withdrawing properties, which can significantly affect the compound's reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through redox reactions and nucleophilic substitutions. The nitrophenyl group can form reactive intermediates, while the malonate moiety can participate in covalent bonding with electrophiles, influencing several biochemical pathways and cellular processes.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures possess antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, demonstrating potential as an antimicrobial agent .

- Enzyme Inhibition : Research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells. The study proposed that the compound induces apoptosis via the modulation of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Dimethyl malonate | C₆H₁₀O₄ | Limited biological activity |

| Dimethyl 2-(4-nitrophenyl)malonate | C₁₁H₁₀N₂O₆ | Antitumor and antimicrobial activities |

| Dimethyl 2-(3-chloro-4-nitrophenyl)malonate | C₁₁H₁₀ClN₂O₆ | Similar activities; chlorine enhances reactivity |

Properties

IUPAC Name |

dimethyl 2-ethyl-2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-4-13(11(15)19-2,12(16)20-3)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEBXZSAGYRIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819019 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.